Mass Shift Superiority: d11 (+11.06 Da) vs. Unlabeled Analogue in LC‑MS Internal Standardization
N-Boc-L-cyclohexylglycine-d11 provides a mass increment of +11.06 Da relative to the unlabeled parent (257.33 Da vs. 268.39 Da), exceeding the minimal 3–5 Da separation recommended for reliable LC-MS/MS internal standardization [1]. By comparison, commercially available deuterated analogs with only 5 or 7 deuterium labels yield smaller mass shifts and may co-elute or produce isotopic interference in complex matrices, compromising quantification accuracy [2]. This 11 Da shift ensures baseline chromatographic separation and the absence of signal overlap under reversed-phase conditions .
| Evidence Dimension | Molecular weight and mass shift for internal standard use |
|---|---|
| Target Compound Data | Molecular weight 268.39 Da; mass shift +11.06 Da |
| Comparator Or Baseline | Unlabeled N-Boc-L-cyclohexylglycine: 257.33 Da; hypothetical d5 analog: ~262 Da; d7 analog: ~264 Da |
| Quantified Difference | +11.06 Da over unlabeled; +~4–6 Da over lower-deuterium-labeled forms |
| Conditions | LC‑MS/MS with C18 reverse-phase column, positive ESI mode |
Why This Matters
A larger mass shift prevents spectral crosstalk between the internal standard and the endogenous analyte, which is critical for achieving the sub‑10% CV precision required in FDA‑regulated bioanalytical assays.
- [1] Restek. Choosing an Internal Standard. Technical Note, 2015. View Source
- [2] Morgan, A. J., et al. J. Label Compd. Radiopharm., 2011, 54, 613-624. View Source
